molecular formula C8H11N3O2 B1592010 Propyl 6-aminopyridazine-3-carboxylate CAS No. 98594-47-9

Propyl 6-aminopyridazine-3-carboxylate

Cat. No.: B1592010
CAS No.: 98594-47-9
M. Wt: 181.19 g/mol
InChI Key: SQGFVDKTRNTRDL-UHFFFAOYSA-N
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Description

Propyl 6-aminopyridazine-3-carboxylate is a chemical compound with the molecular formula C8 H11 N3 O2 . It is also known by other synonyms such as n-propyl 3-aminopyridazine-6-carboxylate and 3-Pyridazinecarboxylic acid, 6-amino-, propyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 181.19 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are mentioned on ChemicalBook , but the specific values are not provided in the search results.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, closely related to pyridazine compounds, have been studied for their potential as corrosion inhibitors for carbon steel in acidic environments. These compounds, including Propyl 6-aminopyridazine-3-carboxylate, offer stability and high efficiency in protecting steel against corrosion, demonstrating their utility in industrial applications where corrosion resistance is crucial (Hu et al., 2016).

Antitumor Activity

Research into substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides has identified them as potent Src/Abl kinase inhibitors, with significant antiproliferative activity against various cancer cell lines. This highlights the potential of this compound derivatives in the development of new cancer treatments (Lombardo et al., 2004).

Cholinesterase Inhibition

New carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring, similar in structure to this compound, have been designed and evaluated for their inhibitory potential on cholinesterase enzymes. These compounds show promise in the treatment of neurodegenerative diseases due to their selective inhibition of acetylcholinesterase (Kilic et al., 2018).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of amino-pyridine compounds with CO2 in ionic liquids represents a green chemistry approach to the synthesis of valuable organic acids, such as 6-aminonicotinic acid. This process demonstrates the environmental and economic benefits of utilizing CO2 as a raw material in organic synthesis (Feng et al., 2010).

Antimicrobial Activity

Derivatives of pyridothiazine, a structure similar to this compound, have been explored for their antibacterial properties. These compounds offer new avenues for the development of antimicrobial agents, addressing the growing need for novel antibiotics in the face of increasing antibiotic resistance (Al-Kamali et al., 2014).

Properties

IUPAC Name

propyl 6-aminopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-5-13-8(12)6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGFVDKTRNTRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617957
Record name Propyl 6-aminopyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98594-47-9
Record name Propyl 6-aminopyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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